Product packaging for S2/IAPinh(Cat. No.:)

S2/IAPinh

Cat. No.: B12386199
M. Wt: 1002.2 g/mol
InChI Key: KNGPXZVVQVHNAL-DJVBKODRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of Inhibitor of Apoptosis Proteins in Cellular Homeostasis and Cancer Pathogenesis

Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic proteins critical for maintaining cellular homeostasis by regulating programmed cell death. frontiersin.orgaacrjournals.orgnih.govnih.gov They function by binding to and inhibiting caspases, which are central executioners of the apoptotic pathway. frontiersin.orgaacrjournals.orgnih.govmdpi.comduth.gr Key members of the human IAP family include XIAP, cIAP1, cIAP2, Survivin, NAIP, Bruce/Apollon, ML-IAP/Livin, and ILP-2, with XIAP, cIAP1, and cIAP2 being the most extensively studied. mdpi.com

Beyond caspase inhibition, IAPs also modulate various cellular processes, including cell division, cell cycle progression, and signal transduction pathways, notably the NF-κB pathway. aacrjournals.orgnih.govmdpi.comresearchgate.netaging-us.com The NF-κB pathway promotes the expression of pro-survival and anti-apoptotic genes, contributing to cell proliferation and resistance to cell death. frontiersin.orgaacrjournals.orgmdpi.comaging-us.com

In the context of cancer, IAPs are frequently overexpressed in various tumor types, a phenomenon often correlated with poor prognosis, increased tumor aggressiveness, and enhanced resistance to conventional therapies. frontiersin.orgnih.govnih.govmdpi.comresearchgate.netaging-us.comtandfonline.com This overexpression allows cancer cells to evade apoptosis induced by cytotoxic treatments, contributing to treatment failure and disease progression. frontiersin.orgmdpi.comduth.gr IAPs contribute to drug resistance through mechanisms including direct caspase inhibition, activation of survival pathways like NF-κB, and disruption of the activity of endogenous IAP antagonists like SMAC/DIABLO. frontiersin.orgmdpi.com

Significance of Sigma-2 Receptors in Cancer Cell Metabolism and Targeted Drug Delivery

Sigma-2 receptors (σ2R), identified as the transmembrane protein TMEM97, are another class of proteins with significant implications in cancer biology. researchgate.netnih.gov They are notably overexpressed in rapidly proliferating tumor cells compared to quiescent normal tissues, making them a potential biomarker for tumor proliferation. researchgate.netnih.govnih.govnih.govmdpi.comwikipedia.orgresearchgate.netacs.org The density of sigma-2 receptors can be up to 10-fold higher in proliferating tumor cells. researchgate.netmdpi.comnih.gov

Sigma-2 receptors are involved in various cellular functions, including lipid metabolism and cholesterol regulation, which are crucial for cancer development and progression. researchgate.netmdpi.comresearchgate.netacs.orgacs.org They have been shown to influence ion channels, such as the Ca²⁺ signaling pathway, and can impact cellular metabolic activity, including glycolysis. nih.govresearchgate.netacs.org While sigma-2 receptor activation by certain ligands can induce apoptotic cell death, their overexpression in cancer, typically associated with pro-survival factors, highlights a complex role that is still being fully elucidated. nih.govnih.govmdpi.comwikipedia.orgresearchgate.net

The differential expression of sigma-2 receptors in tumors makes them attractive targets for targeted drug delivery strategies. nih.govmdpi.comwikipedia.orgascopubs.org Sigma-2 receptor ligands can undergo receptor-mediated endocytosis, providing a mechanism to deliver therapeutic payloads selectively into cancer cells. nih.govmdpi.comascopubs.org This targeted approach aims to improve the therapeutic potential of conventional chemotherapeutics and reduce off-target toxicity associated with non-targeted agents. nih.govmdpi.comascopubs.org

Rationale for the Development of S2/IAPinh as a Conjugate Therapeutic Strategy

The rationale behind developing this compound as a conjugate therapeutic stems from the distinct but complementary roles of IAPs and Sigma-2 receptors in cancer, and the limitations of targeting these pathways individually. IAP inhibitors, such as SMAC mimetics, have shown promise in counteracting IAP activity and restoring apoptosis in cancer cells. mdpi.comresearchgate.netaging-us.comnih.gov However, their efficacy as monotherapies has been modest, and challenges like drug resistance and off-target toxicity persist. mdpi.comnih.govnih.gov

Sigma-2 receptor ligands, while showing potential for targeted delivery and possessing some intrinsic cytotoxic properties, also face limitations. mdpi.comwikipedia.orgresearchgate.netresearchgate.net The high expression of sigma-2 receptors in proliferating cancer cells presents an opportunity for selective drug delivery, allowing for potentially enhanced uptake into tumor cells compared to normal cells. researchgate.netmdpi.comacs.orgnih.govascopubs.org

This compound was designed as a novel drug conjugate by chemically linking a sigma-2 ligand (specifically, SW43) with an inhibitor of apoptosis protein inhibitor (IAPinh), which is based on the clinically explored SMAC mimetic LCL161. nih.govacs.orgnih.govresearchgate.netmedchemexpress.comwustl.edularvol.comexlibrisgroup.comresearchgate.netescholarship.orgresearchgate.net This conjugate strategy aims to combine the tumor-targeting capabilities of the sigma-2 ligand with the apoptosis-inducing effects of the IAP inhibitor. nih.govacs.orgnih.govresearchgate.netwustl.edularvol.comexlibrisgroup.comescholarship.org The hypothesis is that the sigma-2 ligand component of this compound facilitates selective and enhanced uptake of the IAP inhibitor payload into sigma-2 receptor-overexpressing cancer cells. nih.govnih.govresearchgate.netwustl.eduescholarship.org This targeted delivery is intended to improve the pharmacological activity and therapeutic index of the IAP inhibitor, potentially overcoming limitations observed with the untargeted IAP inhibitor alone. nih.govnih.govresearchgate.netwustl.eduescholarship.org The development of this compound represents an innovative approach to enhance cancer selective apoptosis by simultaneously addressing the issues of drug delivery and apoptosis evasion. nih.govnih.govresearchgate.netwustl.eduescholarship.org

Detailed Research Findings on this compound

Preclinical studies have investigated the efficacy and mechanism of action of this compound, particularly in challenging malignancies like pancreatic and ovarian cancer, which are often resistant to standard therapies. nih.govnih.govwustl.eduexlibrisgroup.comescholarship.org

In vitro studies using various pancreatic and ovarian cancer cell lines and primary organoid cultures have shown that this compound demonstrates markedly improved pharmacological activity compared to its individual components (the sigma-2 ligand SW43 and the IAP inhibitor LCL161) or their equimolar mixtures. nih.govresearchgate.netwustl.eduexlibrisgroup.comescholarship.orgescholarship.org

Interactive Table 1: In Vitro Potency of this compound vs. Components in Pancreatic Cancer Cell Lines

CompoundIC₅₀ Range (µM) in Pancreatic Cancer Cell Lines
This compound4.6 – 12.8
SW43 (S2 ligand)23.8 – 75.2

Mechanistic studies have confirmed the predicted mechanism of action of this compound. nih.govresearchgate.netwustl.eduexlibrisgroup.comescholarship.orgescholarship.orgdntb.gov.ua this compound induces cell death through the activation of apoptosis pathways. nih.govresearchgate.netwustl.eduexlibrisgroup.comescholarship.orgescholarship.orgdntb.gov.ua A key finding is the strong target degradation of cellular inhibitor of apoptosis protein-1 (cIAP-1) and the subsequent activation of caspases 3 and 8. nih.govresearchgate.netwustl.eduexlibrisgroup.comescholarship.orgescholarship.orgdntb.gov.ua This indicates that the IAP inhibitor component of the conjugate effectively neutralizes the anti-apoptotic function of cIAP-1, thereby unleashing the caspase cascade and promoting apoptotic cell death. nih.govresearchgate.netwustl.eduexlibrisgroup.comescholarship.orgescholarship.orgdntb.gov.ua

In vivo testing using syngeneic and xenograft mouse models of murine pancreatic and human ovarian cancer has further supported the potential of this compound. nih.govresearchgate.netwustl.eduexlibrisgroup.comescholarship.orgescholarship.org These studies demonstrated a marked reduction in tumor growth rates and increased survival rates in models treated with this compound compared to control groups. nih.govresearchgate.netwustl.eduexlibrisgroup.comescholarship.orgescholarship.org

Interactive Table 2: Summary of In Vivo Efficacy of this compound

Cancer ModelObserved Effect of this compound TreatmentSource
Murine Pancreatic Cancer (syngeneic model)Marked reduction in tumor growth rates, increased survival rates. nih.govwustl.edu nih.govwustl.eduexlibrisgroup.com
Human Ovarian Cancer (xenograft model)Marked reduction in tumor growth rates, increased survival rates. nih.govwustl.edu nih.govwustl.eduexlibrisgroup.com

These preclinical findings suggest that this compound holds promise as a novel therapeutic candidate for cancers like pancreatic and ovarian cancer, which are in urgent need of improved treatment options. nih.govwustl.eduexlibrisgroup.comescholarship.org The data support further investigation into the utilization of this compound for cancer treatment. nih.govwustl.eduexlibrisgroup.comescholarship.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H75Cl2FN6O6S B12386199 S2/IAPinh

Properties

Molecular Formula

C52H75Cl2FN6O6S

Molecular Weight

1002.2 g/mol

IUPAC Name

[9-[10-[[1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2-methoxy-5-methylphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C52H73FN6O6S.2ClH/c1-35-22-27-46(64-3)43(31-35)56-52(63)65-42-32-40-19-15-20-41(33-42)58(40)29-14-9-7-5-4-6-8-13-28-54-36(2)49(61)57-47(37-17-11-10-12-18-37)51(62)59-30-16-21-45(59)50-55-44(34-66-50)48(60)38-23-25-39(53)26-24-38;;/h22-27,31,34,36-37,40-42,45,47,54H,4-21,28-30,32-33H2,1-3H3,(H,56,63)(H,57,61);2*1H/t36?,40?,41?,42?,45-,47-;;/m0../s1

InChI Key

KNGPXZVVQVHNAL-DJVBKODRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)OC2CC3CCCC(C2)N3CCCCCCCCCCNC(C)C(=O)N[C@@H](C4CCCCC4)C(=O)N5CCC[C@H]5C6=NC(=CS6)C(=O)C7=CC=C(C=C7)F.Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)OC2CC3CCCC(C2)N3CCCCCCCCCCNC(C)C(=O)NC(C4CCCCC4)C(=O)N5CCCC5C6=NC(=CS6)C(=O)C7=CC=C(C=C7)F.Cl.Cl

Origin of Product

United States

Preclinical Efficacy Studies of S2/iapinh

In Vitro Anti-proliferative Effects and Apoptosis Induction

In vitro studies have evaluated the potency of S2/IAPinh in inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis). nih.govnih.govnih.govnih.gov The predicted mechanism of action involves the degradation of cellular inhibitor of apoptosis proteins-1 (cIAP-1) and the activation of caspases, key executioners of apoptosis. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.gov

Evaluation of this compound Efficacy in Cancer Cell Lines

The efficacy of this compound has been assessed across several pancreatic and ovarian cancer cell lines using cell viability assays. nih.govnih.govnih.govnih.gov These studies demonstrated that this compound exhibits anti-proliferative and apoptotic-inducing effects. This compound showed markedly improved pharmacological activity in these cancer cell lines when compared to control groups. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.govnih.gov For instance, this compound demonstrated cytotoxicity in pancreatic cancer cell lines such as HPAC. Exposure to this compound correlated with a significant decrease in cIAP-1 protein levels in both pancreatic (HPAC) and ovarian cancer cells (OVCAR8). nih.gov

Comparative Analysis of this compound Potency Against Individual Components and Mixtures

A comparative analysis was conducted to assess the potency of this compound against its individual components, the sigma-2 ligand (S2, specifically SW43) and the IAP inhibitor (IAPinh, specifically LCL161), as well as their equimolar mixtures (S2 + IAPinh). nih.govnih.govnih.govnih.gov Drug potency was evaluated via cell viability assays in several pancreatic and ovarian cancer cell lines. nih.govnih.govnih.govnih.gov this compound demonstrated markedly improved pharmacological activity in these cell lines when compared to the individual components and their mixtures. nih.govnih.govnih.govnih.gov For example, this compound showed IC50 values ranging from 4.6 to 12.8 μM in pancreatic cancer cell lines, whereas SW43 alone had IC50 values between 23.8 and 75.2 μM.

Compound/MixtureIC50 Range in Pancreatic Cancer Cell Lines (μM)
This compound4.6 – 12.8
SW43 (S2)23.8 – 75.2

Assessment of this compound Activity in Primary Organoid Cultures

The activity of this compound was also assessed in primary organoid cultures derived from pancreatic and ovarian cancers. nih.govnih.govnih.govnih.gov These studies indicated that this compound demonstrated markedly improved pharmacological activity in primary organoid cultures when compared to control groups. nih.govnih.govnih.govnih.govnih.gov

In Vivo Therapeutic Potential in Preclinical Models

Tumor Growth Inhibition in Syngeneic Mouse Models

Mechanistic studies and efficacy evaluations of this compound have been conducted in syngeneic mouse models, specifically using models of murine pancreatic cancer. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.govuni.lunih.gov Syngeneic models, where tumor cells originate from the same genetic background as the host mouse, are valuable for evaluating therapies in the context of a functional immune system. In these models, this compound demonstrated a marked reduction in tumor growth rates when compared to the respective control groups. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.gov In addition to reduced tumor growth, in vivo testing in syngeneic models also showed increased survival rates compared to control groups. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.gov

Efficacy of this compound in Xenograft Mouse Models

The efficacy of this compound was also investigated in xenograft mouse models, utilizing models of human ovarian cancer. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.govnih.gov Xenograft models involve the transplantation of human cancer cells or tissues into immunodeficient mice. Similar to the findings in syngeneic models, in vivo testing of this compound in xenograft models of human ovarian cancer demonstrated a marked reduction in tumor growth rates. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.gov These studies also reported increased survival rates in the this compound treatment groups compared to the control groups. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.gov

Preclinical Model TypeCancer Type StudiedKey Efficacy Findings
Syngeneic Mouse ModelMurine PancreaticMarked reduction in tumor growth rates. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.gov Increased survival rates. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.gov
Xenograft Mouse ModelHuman OvarianMarked reduction in tumor growth rates. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.gov Increased survival rates. nih.govmetabolomicsworkbench.orgnih.govnih.govnih.gov

Impact on Survival Rates in Animal Models of Malignancy

Preclinical investigations into this compound have demonstrated a notable impact on survival rates in animal models of malignancy. Studies utilizing in vivo testing showed increased survival rates when animals were treated with this compound compared to respective control groups nih.govuni.lumetabolomicsworkbench.orggenecards.orguniprot.orgnih.gov. This observed improvement in survival is a key indicator of the therapeutic potential of this compound in a living system.

While specific numerical survival data across different treatment groups and time points are primarily detailed within the full research publications, the consistent reporting of increased survival rates in the available summaries underscores a significant preclinical finding.

Preclinical Application in Specific Cancer Types (e.g., Pancreatic and Ovarian Adenocarcinoma)

The preclinical application of this compound has been particularly explored in challenging malignancies such as pancreatic and ovarian cancer nih.govuni.lumetabolomicsworkbench.orggenecards.orgnih.govuniprot.orgnih.govuniprot.orgnih.govamazonaws.comuniprot.orgresearchgate.netnih.govnih.gov. These cancer types are often associated with poor prognoses and a need for novel treatment strategies nih.govuni.lumetabolomicsworkbench.orggenecards.orguniprot.orgnih.gov.

Studies have been conducted using both syngeneic mouse models for murine pancreatic cancer and xenograft mouse models for human ovarian cancer to evaluate the efficacy of this compound nih.govuni.lugenecards.orguniprot.orgnih.gov. In these models, this compound demonstrated markedly improved pharmacological activity in cancer cell lines and primary organoid cultures when compared to controls nih.govuni.lumetabolomicsworkbench.orggenecards.orguniprot.orgnih.gov.

In vivo testing in these specific cancer models revealed a marked reduction in tumor growth rates nih.govuni.lumetabolomicsworkbench.orggenecards.orguniprot.orgnih.gov. This reduction in tumor progression, coupled with the observed increase in survival rates, highlights the preclinical efficacy of this compound in these challenging cancer settings nih.govuni.lumetabolomicsworkbench.orggenecards.orguniprot.orgnih.gov. The mechanism of action is predicted to involve the activation of apoptosis pathways, confirmed through assessment demonstrating strong target degradation of cellular inhibitor of apoptosis proteins-1 (cIAP-1) and activation of caspases 3 and 8 nih.govnih.govuni.lumetabolomicsworkbench.orggenecards.orguniprot.orgnih.gov.

Molecular and Cellular Mechanisms Underlying S2/iapinh Action

Mechanisms of Inhibitor of Apoptosis Protein Degradation

S2/IAPinh's mechanism involves the proteolytic degradation of cellular inhibitor of apoptosis proteins (cIAPs). nih.gov

Selective Degradation of Cellular Inhibitor of Apoptosis Protein-1 (cIAP-1) by this compound

Exposure to this compound correlates with a significant decrease in cIAP-1 protein levels. nih.gov This degradation of cIAP-1 is a key aspect of this compound's mechanism of action. nih.govwustl.eduescholarship.orgescholarship.orgnih.govresearchgate.netnovusbio.comresearchgate.netbio-techne.commedchemexpress.commedchemexpress.com Data from studies in pancreatic (HPAC) and ovarian cancer cells (OVCAR8) have shown this decrease in cIAP-1 protein levels after treatment with this compound. nih.gov

Influence on Other IAP Family Members (e.g., cIAP-2, XIAP)

While this compound treatment leads to a significant decrease in cIAP-1 protein levels, cIAP-2 levels appear to be unaffected in both pancreatic and ovarian cancer cell lines tested. nih.gov Protein expression analysis of cIAP-1, cIAP-2, and XIAP in HPAC cells treated with this compound showed a decrease in cIAP-1 but not cIAP-2 or XIAP. novusbio.comresearchgate.netbio-techne.com

Here is a data table summarizing the influence of this compound on cIAP-1, cIAP-2, and XIAP protein expression based on available data:

IAP Family MemberThis compound Treatment Effect
cIAP-1Significant decrease in protein levels
cIAP-2Appears unaffected
XIAPAppears unaffected

Activation of Apoptotic Pathways

This compound induces apoptosis, a process confirmed through the assessment of apoptosis pathways. nih.govwustl.eduescholarship.orgescholarship.orgnih.govresearchgate.net

Initiation and Progression of the Caspase Cascade (Caspase-3, Caspase-8, Caspase-9)

This compound leads to strong activation of caspases 3 and 8. nih.govwustl.eduescholarship.orgescholarship.orgnih.govresearchgate.net The activation of caspases is indicated by the presence of cleaved forms of these proteins. Analysis of the precursor and cleaved forms of caspases 3, 8, and 9 in HPAC cells treated with this compound has been conducted. novusbio.comresearchgate.netbio-techne.com The activation of caspases 3 and 8 is a key event in this compound-mediated cell death, and this process can be reversed by global caspase inhibition. nih.gov Studies have measured Caspase 3/7 activity in cells treated with this compound, showing an increase compared to controls. novusbio.comresearchgate.net

Here is a data table summarizing the reported effects of this compound on key caspases:

CaspaseThis compound Treatment Effect
Caspase-3Activation (indicated by cleavage and increased activity)
Caspase-8Activation (indicated by cleavage)
Caspase-9Analyzed, but specific activation data by this compound not explicitly detailed in provided snippets.

Preferential Activation of the Extrinsic Apoptosis Pathway by this compound

This compound induces activation of the extrinsic apoptosis pathway. nih.govnovusbio.comresearchgate.netbio-techne.com This activation is mediated via the degradation of cIAP-1. novusbio.comresearchgate.netbio-techne.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. thermofisher.com

Interplay with Intrinsic Apoptosis Pathways

While this compound primarily activates the extrinsic pathway, the interplay with the intrinsic apoptosis pathway is also relevant in the broader context of apoptosis. The intrinsic pathway is activated by intracellular stress signals and involves the mitochondria, leading to the release of factors like cytochrome c, which then activate caspase-9 and subsequently effector caspases like caspase-3. thermofisher.com Although this compound strongly activates caspases 3 and 8, which are central to both pathways (caspase-8 for extrinsic, caspase-3 as an effector in both), the provided information emphasizes the activation of the extrinsic pathway via cIAP-1 degradation. Further detailed research findings would be needed to fully elucidate the extent of this compound's influence on or interplay with the intrinsic apoptosis pathway components like caspase-9 activation in the context of mitochondrial involvement.

Sigma-2 Receptor-Mediated Cellular Internalization and Specificity

The sigma-2 receptor plays a crucial role in the cellular uptake and targeted delivery of this compound, contributing significantly to its selective action against cancer cells.

Overexpression of Sigma-2 Receptors in Malignant Cells and its Role in Target Selectivity

Sigma-2 receptors are known to be overexpressed in a variety of proliferating tumor cells compared to quiescent normal tissues. researchgate.net This differential expression pattern provides a molecular basis for the selective targeting of malignant cells by sigma-2 receptor ligands. The sigma-2 receptor is an 18-21 kDa membrane protein recognized as a potential biomarker for the proliferative status of solid tumors. researchgate.net The higher density of sigma-2 receptors in cancer cells allows this compound, which incorporates the sigma-2 ligand SW43, to preferentially bind to and accumulate in these cells. medchemexpress.comnih.gov This inherent overexpression in malignant cells is a key factor in the observed cancer selectivity of sigma-2 ligand-enhanced drug candidates. nih.govnih.gov

Ligand-Directed Delivery Enhancement via Sigma-2 Receptor Binding

The binding of this compound to sigma-2 receptors on the surface of cancer cells facilitates its cellular internalization. nih.govnih.gov Studies have indicated that sigma-2 ligands can enhance the internalization of conjugated small molecule drug candidates. nih.govnih.gov This ligand-directed delivery mechanism improves the uptake of the IAP inhibitor component (LCL161) into the target cancer cells, thereby increasing its effective concentration within the malignant tissue while potentially minimizing exposure to normal cells. nih.gov The internalization pathway for sigma-2 ligands appears to involve, at least in part, endocytosis. researchgate.net This enhanced cellular uptake mediated by sigma-2 receptor binding is a critical aspect of this compound's improved pharmacological activity observed in cancer cell lines and preclinical models. nih.govnih.govescholarship.org

Downstream Signaling Network Modulation

Following internalization, this compound exerts its effects by modulating key intracellular signaling pathways, primarily through the activity of its IAP inhibitor component.

Effects on NF-κB Signaling Pathway Activity

The IAP inhibitor component of this compound, LCL161, targets Inhibitor of Apoptosis Proteins (IAPs), such as cellular IAP-1 (cIAP-1). medchemexpress.comnih.govnih.gov IAPs are crucial regulators of various cellular processes, including apoptosis and NF-κB signaling. nih.govresearchgate.netresearchgate.net Specifically, cIAP1/2 are known to be positive regulators of the canonical NF-κB pathway. researchgate.net By inducing the degradation of cIAP-1, this compound disrupts the ability of IAPs to inhibit caspases, thereby promoting apoptosis. medchemexpress.comnih.govnih.govuni.lu Furthermore, the degradation or inhibition of IAPs can impact NF-κB signaling. IAPs modulate ubiquitin-dependent signaling pathways through their E3 ligase activity and influence the activation of NF-κB. nih.govresearchgate.net While the provided information directly confirms this compound's role in cIAP-1 degradation and caspase activation leading to apoptosis, the known involvement of IAPs in regulating NF-κB suggests a potential for this compound to indirectly modulate NF-κB pathway activity through its action on IAPs. nih.govresearchgate.netresearchgate.net

Advanced Preclinical Research Directions and Combinatorial Strategies

Synergistic Therapeutic Approaches with S2/IAPinh

Preclinical studies have consistently shown that IAP inhibitors, such as Smac mimetics, can sensitize tumor cells to various cytotoxic therapies, suggesting their potential for use in combination regimens nih.govaacrjournals.orgmdpi.com. This synergistic potential is a major focus of current preclinical investigation.

Combination with Chemotherapeutic Agents (e.g., Doxorubicin, Gemcitabine) in Preclinical Models

Combinatorial strategies involving IAP inhibitors and conventional chemotherapeutic agents have demonstrated enhanced anti-tumor effects in preclinical models. Smac mimetics have been reported to act in concert with chemotherapeutic drugs in both solid tumors and hematologic malignancies aacrjournals.org. The rationale behind these combinations is that chemotherapy often induces apoptosis, a process that can be blocked by overexpressed IAPs in cancer cells. By inhibiting IAPs, Smac mimetics can lower the threshold for apoptosis, thereby increasing the effectiveness of chemotherapy aacrjournals.orgmdpi.com.

Specific preclinical studies have investigated the combination of Smac mimetics with agents like Doxorubicin and Gemcitabine. For instance, the Smac mimetic SM-164 has been studied in combination with Doxorubicin to treat osteosarcoma and hepatocellular carcinoma in preclinical settings frontiersin.org. Another Smac mimetic, SM-164, has also been explored in combination with Gemcitabine for pancreatic cancer in preclinical studies frontiersin.org. Furthermore, the targeted Smac mimetic SW IV-134 demonstrated a sensitizing effect towards Gemcitabine across a range of pancreatic cancer cell lines, and the combination therapy proved superior in decreasing tumor burden and extending survival in a preclinical mouse model of pancreatic cancer d-nb.info. LCL161, another Smac mimetic, has shown synergistic enhancement of cytotoxic chemotherapy activity in preclinical in vitro models of rituximab-resistant B-cell lymphoma and improved in vivo survival when combined with a chemotherapy regimen including Gemcitabine in mouse models ashpublications.org.

These findings highlight the potential of combining IAP inhibitors with widely used chemotherapeutic agents to improve treatment outcomes in various cancer types.

Integration with Radiation Therapy for Enhanced Anti-tumor Effects in Experimental Systems

IAP inhibitors have also shown promise as radiosensitizers in preclinical models. Radiation therapy induces DNA damage and oxidative stress, leading to apoptosis. Overexpression of IAPs can interfere with this process, contributing to radioresistance nih.gov. Preclinical studies suggest that IAP antagonists, including Smac mimetics, may be effective treatments, especially when combined with radiation nih.govresearchgate.net. Mechanistic studies have indicated that both molecular mechanisms, such as enhanced cell death, and immune mechanisms, including immunogenic cell death and T-cell activation, underlie the efficacy of these combinations in preclinical models nih.govresearchgate.net.

Smac mimetics have been shown to enhance sensitivity towards radiotherapy both in vitro and in preclinical in vivo models of human cancers aacrjournals.org. For example, IAP inhibition has been shown to enhance the efficacy of radiation therapy in multiple glioma cell lines in clonogenic assays researchgate.net. These studies underscore that combining IAP antagonists with radiotherapy warrants further investigation and may lead to more effective radiation-based treatment options nih.gov.

Exploration of this compound in Novel Multimodal Strategies

Beyond conventional chemotherapy and radiotherapy, preclinical research is exploring the integration of IAP inhibitors into novel multimodal strategies. This includes combinations with targeted therapies and immunotherapies.

Smac mimetics have demonstrated synergistic induction of cell death when combined with novel agents, such as TRAIL receptor agonists aacrjournals.orgaacrjournals.org. Several studies have shown the antitumor activity of Smac mimetics together with TRAIL in preclinical models of breast cancer, enhancing TRAIL-induced apoptosis and causing tumor regression aacrjournals.org.

Furthermore, preclinical results strongly support the notion of combining IAP inhibitors with immunotherapy, such as anti-PD1 antibodies asco.org. Smac mimetics are thought to promote an immune response, making combinations with immunotherapies an attractive approach nbcf.org.au. A combination treatment of the Smac mimetic birinapant (B612068) and CAR T cell immunotherapy significantly reduced tumor growth in an animal model, showing a significantly better effect than either therapy alone nbcf.org.au. These findings suggest that combining Smac mimetics with immunotherapies may be a novel approach to enhance anti-cancer effects by improving the immune response nbcf.org.au.

Understanding Mechanisms of Resistance to this compound in Preclinical Contexts

Despite the promising preclinical activity of IAP inhibitors, resistance can emerge, limiting their effectiveness. Understanding the mechanisms of resistance in preclinical contexts is crucial for developing strategies to circumvent it.

Characterization of Cellular Resistance Mechanisms to IAP Inhibition

Preclinical studies have shown that while Smac mimetics can induce apoptosis in some cancer cell lines, a significant portion are resistant aacrjournals.orgaacrjournals.org. Several mechanisms contributing to this resistance have been characterized in preclinical settings.

One dominant mechanism of intrinsic resistance to Smac mimetics is the lack of TNFα production upon treatment aacrjournals.org. The ability of a tumor to produce and respond to TNFα is vital for the anti-tumor effect of Smac mimetics, and tumors lacking these functions are likely to be resistant mdpi.com.

Acquired resistance mechanisms have also been described. One such mechanism involves the upregulation of cIAP2 protein levels upon Smac mimetic treatment aacrjournals.orgresearchgate.netnih.gov. Initially, cIAP1 and cIAP2 are degraded upon Smac mimetic exposure, but cIAP2 levels can rebound, potentially compensating for the loss of cIAP1 and conferring resistance researchgate.netnih.gov. The feedback upregulation of cIAP2 might be due to the loss of cIAP1-mediated degradation of cIAP2, activation of NF-κB signaling by Smac mimetics, or alterations in other pathways regulating cIAP2 expression nih.gov.

Other potential resistance mechanisms explored in preclinical models include the downregulation of LRIG1, which mediates resistance through attenuation of Smac mimetic-induced TNFα production and upregulation of Receptor Tyrosine Kinases (RTKs) aacrjournals.org. Additionally, resistance to BH3 inhibitors, which target the BCL-2 family proteins acting upstream of IAPs, can develop due to compensatory overexpression of other BCL-2 family members, suggesting potential crosstalk and alternative survival pathways that could also impact sensitivity to IAP inhibitors mdpi.com.

Development of Strategies to Circumvent Resistance in Preclinical Models

Preclinical research is actively investigating strategies to overcome both intrinsic and acquired resistance to IAP inhibitors. Based on the understanding of resistance mechanisms, combinatorial approaches are being explored to restore sensitivity.

Since the lack of TNFα production is a key resistance mechanism, combining Smac mimetics with agents that induce TNFα or directly target death receptors is a rational strategy aacrjournals.orgmdpi.com. As mentioned earlier, combinations with TRAIL receptor agonists have shown promise in preclinical models aacrjournals.orgaacrjournals.org.

Strategies to address the upregulation of cIAP2 or activation of alternative survival pathways are also under investigation. While not specifically detailed for "this compound", preclinical studies with other IAP inhibitors and targeted agents suggest that inhibiting compensatory pathways or proteins involved in resistance can resensitize cells aacrjournals.orgnih.gov. For instance, tyrosine kinase inhibitors have been suggested as a means to overcome or delay the emergence of Smac mimetic resistance in preclinical models aacrjournals.org.

Methodological Frameworks for this compound Research

Preclinical investigation of this compound involves a comprehensive suite of experimental approaches aimed at elucidating its effects on cancer cells and tumors. These methodologies assess cell viability, induce apoptosis, analyze protein dynamics, utilize advanced cell culture systems, and employ in vivo animal models.

Cell Viability and Proliferation Assays for In Vitro Drug Potency Assessment

Cell viability and proliferation assays are fundamental tools used to determine the in vitro potency of this compound and other IAP inhibitors. These assays measure the ability of cancer cells to survive and multiply after treatment with varying concentrations of the compound. Common methods include the MTT, WST-1, and CellTiter-Glo Luminescent Viability Assays. nih.govoncotarget.combiopolymers.org.uaresearchgate.netbioz.com Real Time Cell Analysis Systems, such as xCELLigence, are also utilized to continuously monitor cell proliferation. biopolymers.org.ua

Studies have shown that this compound inhibits cell proliferation in various cancer cell lines, including pancreatic (AsPC-1, HPAC, MiaPaCa-2, KP2) and ovarian (OVCAR3, OVCAR8) cancer cells. nih.govresearchgate.netbioz.commedchemexpress.combioz.comdntb.gov.ua For instance, this compound demonstrated IC50 values ranging from 4.6 to 12.8 µM in pancreatic cancer cell lines, exhibiting greater potency compared to SW43 alone. Similarly, other IAP inhibitors like GDC-0152 have shown inhibition of cell growth with specific IC50 values in colon cancer cell lines such as HCT-116 and HT-29. biopolymers.org.ua

Illustrative Data: this compound In Vitro Potency (Example based on reported findings)

Cell LineThis compound IC50 (µM)
Pancreatic CA4.6 - 12.8
Ovarian CAData varies

Note: This table presents illustrative data ranges based on reported findings and does not represent a specific comprehensive dataset.

Advanced Apoptosis Detection Techniques (e.g., Caspase Activity Measurements, TUNEL Assays, Live-Cell Imaging)

A key mechanism of action for IAP inhibitors is the induction of apoptosis (programmed cell death). Advanced techniques are employed to detect and quantify apoptotic events following this compound treatment. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays are used to identify DNA fragmentation, a hallmark of late-stage apoptosis. researchgate.netbioz.comnovusbio.com Annexin V/Flow cytometry assays can detect the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early apoptotic event. biopolymers.org.ua Caspase activity measurements, often performed using luminescence assays, assess the activation of caspases, which are crucial executioners of apoptosis. nih.gov this compound has been shown to activate caspases 3 and 8. researchgate.netnih.govresearchgate.net Live-cell imaging techniques, such as using the IncuCyte system with probes like YOYO-1 iodide, allow for real-time monitoring and quantification of cell death over time. novusbio.com

Studies confirm that this compound induces tumor cell death via activation of the extrinsic apoptosis pathway, involving the degradation of cIAP-1 and subsequent caspase activation. researchgate.netnih.govnovusbio.comresearchgate.net

Illustrative Data: Apoptosis Induction by this compound (Example based on reported findings)

Assay TypeObservation
TUNEL AssayIncreased number of TUNEL positive cells
Caspase ActivityActivation of Caspase-3 and Caspase-8
Live-Cell ImagingIncreased lethal fraction over time

Note: This table presents illustrative observations based on reported findings.

Biochemical Assays for Protein Expression and Degradation Analysis (e.g., Western Blotting, Automated Capillary Blotting)

Biochemical assays are essential for investigating the molecular mechanisms by which this compound exerts its effects, particularly its impact on protein expression and degradation. Western blotting is a widely used technique to detect and quantify specific proteins, including IAP family members (cIAP1, cIAP2, XIAP) and proteins involved in apoptosis and cell signaling (e.g., caspase-8, PARP-1, RIPK3, MLKL, p53, MDM2). oncotarget.combiopolymers.org.uanovusbio.comnih.govaacrjournals.orgastx.comnih.govaacrjournals.orgnih.govbeonemedinfo.comnih.govresearchgate.net Automated capillary blotting, such as Simple Western, offers a more streamlined approach for protein analysis and has been used in studies related to this compound's mechanism, specifically in detecting Caspase-8. novusbio.com

Research has demonstrated that this compound induces the degradation of cellular inhibitor of apoptosis protein-1 (cIAP-1), a key target of IAP inhibitors. researchgate.netnih.govmedchemexpress.comnovusbio.comresearchgate.netmedchemexpress.eu Western blot analysis is routinely used to confirm this degradation and assess changes in the levels of other relevant proteins following treatment with this compound or other IAP antagonists. oncotarget.combiopolymers.org.uanovusbio.combeonemedinfo.com

Illustrative Data: Protein Expression Changes (Example based on reported findings)

ProteinEffect of this compound TreatmentDetection Method
cIAP-1Decreased expression/DegradationWestern Blot, Automated Blotting
Caspase-8Increased activation/cleavageWestern Blot, Automated Blotting
XIAPDecreased expressionWestern Blot

Note: This table presents illustrative effects based on reported findings.

Implementation of Sophisticated In Vitro Organoid and 3D Culture Systems

Organoid and 3D culture systems represent more physiologically relevant in vitro models compared to traditional 2D cell cultures, as they better recapitulate the complex architecture and microenvironment of tumors. mdpi.comresearchgate.netfrontiersin.org These systems are increasingly used in preclinical research to evaluate drug responses. This compound has been tested in patient-derived organoid cultures from pancreatic cancer, showing markedly improved pharmacological activity compared to control treatments. nih.govescholarship.orgresearchgate.netbioz.comresearchgate.net Organoids derived from various cancer types, including colorectal cancer, have been utilized to study the effects of IAP antagonists like tolinapant, sometimes in combination with other therapies. larvol.commdpi.comfrontiersin.org These models provide valuable insights into the efficacy of compounds in a more complex cellular context.

Utilization of Diverse In Vivo Animal Models for Efficacy and Mechanistic Studies (e.g., Syngeneic, Xenograft)

In vivo animal models are indispensable for evaluating the efficacy of this compound in a living system and for conducting mechanistic studies in a tumor microenvironment. Both syngeneic and xenograft mouse models are commonly employed. researchgate.netnih.govescholarship.orgbiopolymers.org.uaresearchgate.netbioz.commedchemexpress.comnovusbio.comresearchgate.netaacrjournals.orgastx.comnih.govaacrjournals.orgbeonemedinfo.comnih.govmdpi.comembopress.orgnih.govmedchemexpress.comfrontiersin.orgnih.govunil.chaacrjournals.orgaacrjournals.orgresearchgate.netascopubs.orgdebiopharm.com

Xenograft models involve implanting human cancer cells or tumor fragments into immunocompromised mice, allowing for the study of the compound's direct effects on human tumor growth. This compound has been evaluated in KP-2 xenograft models (using C57BL/6 mice) and OVCAR8 xenograft models (using athymic mice), demonstrating inhibition of tumor growth and improved survival rates compared to control groups. nih.govmedchemexpress.comnovusbio.commedchemexpress.comresearchgate.net Other IAP inhibitors have been tested in xenograft models of various cancers, including breast (MDA-MB-231), bladder (UMUC-6), colon (HCT-116, HT-29), and head and neck squamous cell carcinoma. biopolymers.org.uaaacrjournals.orgbeonemedinfo.comnih.govfrontiersin.orgunil.chaacrjournals.org

Syngeneic models involve implanting mouse cancer cells into immunocompetent mice of the same strain. These models are particularly useful for studying the interplay between the compound, the tumor, and the immune system. Syngeneic models like B16 melanoma and MC38 colorectal cancer have been used to investigate the impact of IAP antagonists on antitumor immunity and their potential in combination therapies. nih.govnih.govembopress.orgaacrjournals.orgascopubs.orgdebiopharm.com In vivo studies with this compound have confirmed its mechanism of action, including target degradation (cIAP-1) and activation of caspases 3 and 8, correlating with reduced tumor growth rates and increased survival. researchgate.netnih.govresearchgate.net

Illustrative Data: this compound In Vivo Efficacy (Example based on reported findings)

Model TypeCancer TypeObserved Effect
Xenograft (KP-2)PancreaticInhibited tumor growth, improved survival
Xenograft (OVCAR8)OvarianInhibited tumor growth, improved survival
SyngeneicPancreaticReduced tumor growth rates, increased survival rates nih.govresearchgate.net

Note: This table presents illustrative effects based on reported findings.

Translational Prospects and Future Research Trajectories

Identification and Validation of Preclinical Biomarkers for S2/IAPinh Response

The identification of predictive biomarkers is crucial for the clinical translation of this compound. Based on its mechanism of action, several potential biomarkers can be investigated. The sigma-2 receptor, which is targeted by the SW43 component of the conjugate, is overexpressed in rapidly proliferating tumor cells, suggesting it could serve as a primary biomarker for patient selection. nih.gov

Another key area for biomarker discovery lies within the apoptosis pathway targeted by the IAPinh component. The expression levels of IAP proteins, particularly cIAP-1, could be a critical determinant of sensitivity to this compound. nih.gov Preclinical studies have shown that this compound leads to a significant decrease in cIAP-1 protein levels in pancreatic and ovarian cancer cells. nih.gov Therefore, tumors with high baseline levels of cIAP-1 may be more susceptible to the drug's effects.

Further preclinical studies should focus on validating these potential biomarkers. This would involve correlating the expression of the sigma-2 receptor and cIAP-1 in a panel of cancer cell lines and patient-derived xenograft (PDX) models with their response to this compound. This will be a critical step in designing future clinical trials and ensuring that this compound is administered to patients who are most likely to benefit.

Potential BiomarkerRationalePreclinical Validation Status
Sigma-2 Receptor Expression This compound utilizes the sigma-2 ligand SW43 for targeted delivery. nih.govOverexpression in proliferating tumor cells is known. nih.gov Correlation with this compound efficacy needs further study.
cIAP-1 Protein Levels This compound induces degradation of cIAP-1 to promote apoptosis. nih.govThis compound has been shown to decrease cIAP-1 levels in pancreatic and ovarian cancer cells. nih.gov

Broadening the Scope of this compound Efficacy in Diverse Preclinical Cancer Models Beyond Pancreatic and Ovarian Cancers

Current preclinical data for this compound is primarily focused on pancreatic and ovarian cancer models, where it has shown significant efficacy in reducing tumor growth and improving survival. nih.govwustl.edunih.govescholarship.org To expand the potential clinical utility of this compound, it is essential to evaluate its efficacy in a broader range of preclinical cancer models.

Given that the sigma-2 receptor is overexpressed in various tumor types, including breast cancer, it is plausible that this compound could be effective against other solid tumors. researchgate.netacademindex.com Future preclinical studies should therefore include a diverse panel of cancer models, such as those for breast, lung, and colon cancer. These investigations should utilize a combination of in vitro cell line studies, 3D organoid cultures, and in vivo animal models to robustly assess the anti-tumor activity of this compound across different cancer histologies. nih.govresearchgate.net

The table below summarizes the enhanced cytotoxicity of this compound compared to its individual components in various cancer cell lines, highlighting its potential for broader application. nih.gov

Cell LineCancer TypeIC50 of this compound (µM)IC50 of IAPinh (µM)IC50 of SW43 (µM)
HPACPancreatic12.8>10058.8
OVCAR8Ovarian4.634.522.0

Development of Next-Generation this compound Conjugates with Enhanced Therapeutic Indices

While this compound has shown a favorable preclinical profile, the development of next-generation conjugates could further improve its therapeutic index. nih.govpfizer.com This could be achieved through several strategies, including optimizing the linker chemistry between the sigma-2 ligand and the IAP inhibitor. A more stable linker could reduce premature drug release in circulation, thereby minimizing off-target toxicity.

Another avenue for improvement is the exploration of alternative payloads. While the current IAPinh, LCL161, is effective, other SMAC mimetics with different potency or properties could be conjugated to the SW43 delivery vehicle. nih.gov Furthermore, the development of dual-drug conjugates, where a second cytotoxic agent with a complementary mechanism of action is attached, could offer synergistic anti-tumor effects and potentially overcome drug resistance. nih.gov

Investigation of this compound in Modulating Tumor Microenvironment and Anti-tumor Immune Responses (where preclinical data emerges)

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. mdpi.commdpi.com While direct preclinical data on the effects of this compound on the TME and anti-tumor immunity is not yet available, the mechanism of action of its components suggests potential immunomodulatory effects. IAP proteins are known to regulate inflammatory signaling pathways, and their inhibition can sensitize tumor cells to cytokine-mediated cell death. nih.gov

Therefore, future preclinical studies should investigate whether this compound can modulate the TME. This could involve analyzing changes in immune cell infiltration, cytokine profiles, and the expression of immune checkpoint molecules in tumors treated with this compound. Understanding these potential immunomodulatory effects could provide a rationale for combination therapies with immune checkpoint inhibitors, potentially leading to more durable anti-tumor responses.

Strategic Roadmap for Preclinical Development of this compound Towards Therapeutic Innovation

A clear preclinical development roadmap is essential to efficiently advance this compound towards clinical trials. rsztnc.org The following steps outline a strategic path forward:

Comprehensive Efficacy Studies: Expand the evaluation of this compound in a wider range of patient-derived xenograft (PDX) and genetically engineered mouse models (GEMMs) that more accurately recapitulate human tumor biology. nih.gov

Biomarker Validation: Conduct thorough validation of the sigma-2 receptor and cIAP-1 as predictive biomarkers for this compound response using a large and diverse set of preclinical models. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establish a robust PK/PD model to understand the relationship between drug exposure and target engagement (cIAP-1 degradation) and anti-tumor efficacy. This will be critical for selecting the appropriate dose and schedule for first-in-human studies.

Investigational New Drug (IND)-Enabling Toxicology Studies: Conduct comprehensive toxicology and safety pharmacology studies under Good Laboratory Practice (GLP) conditions to assess the safety profile of this compound and establish a safe starting dose for clinical trials. rsztnc.org

Combination Therapy Evaluation: Preclinically evaluate the synergistic potential of this compound with standard-of-care chemotherapies and targeted agents, as well as with immunotherapies, to identify promising combination strategies.

By systematically addressing these key areas, the preclinical development of this compound can be accelerated, paving the way for its potential as an innovative therapeutic for cancer patients.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.